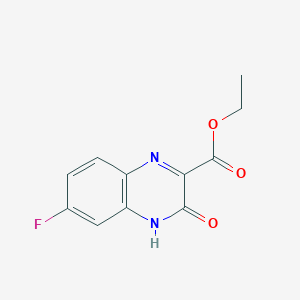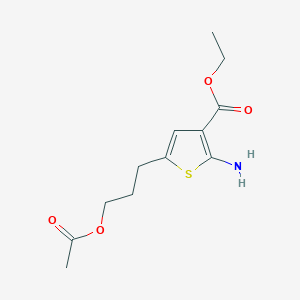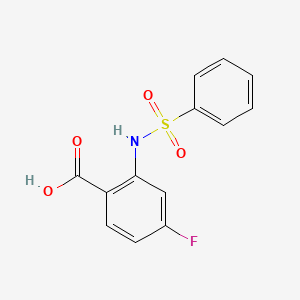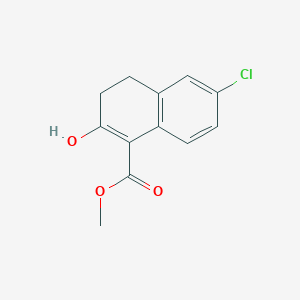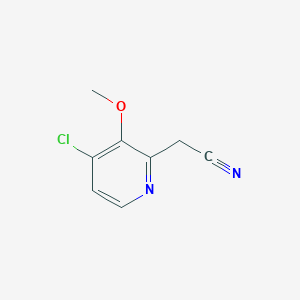![molecular formula C13H11ClFN3O B8274288 6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B8274288.png)
6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide
描述
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloropyridazine ring and a carboxylic acid amide group attached to a fluorophenyl ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridazine-3-carboxylic acid and 2-(3-fluorophenyl)ethylamine.
Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Coupling Reaction: The activated carboxylic acid reacts with 2-(3-fluorophenyl)ethylamine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
科学研究应用
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Chloropyridazine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-(3-Fluorophenyl)ethylamine: Another precursor used in the synthesis.
6-Chloropyridine-3-carboxylic acid: A related compound with similar structural features.
Uniqueness
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is unique due to the combination of the chloropyridazine ring and the fluorophenyl ethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C13H11ClFN3O |
|---|---|
分子量 |
279.70 g/mol |
IUPAC 名称 |
6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H11ClFN3O/c14-12-5-4-11(17-18-12)13(19)16-7-6-9-2-1-3-10(15)8-9/h1-5,8H,6-7H2,(H,16,19) |
InChI 键 |
RAEIHVXPNQZPSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)CCNC(=O)C2=NN=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-hydroxycyclopenta[d]pyrimidine](/img/structure/B8274219.png)

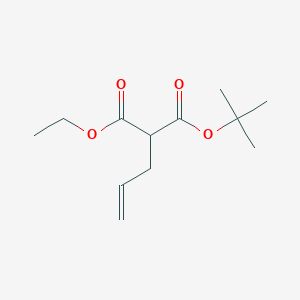

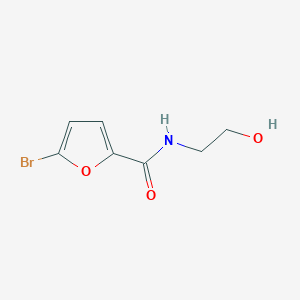

![{4-[4-bromo-1-(1-methylethyl)-1H-pyrazol-3-yl]phenyl}amine](/img/structure/B8274283.png)

